molecular formula C15H13N B1582135 1-Phenyl-3,4-dihydroisoquinoline CAS No. 52250-50-7

1-Phenyl-3,4-dihydroisoquinoline

Cat. No. B1582135
CAS RN: 52250-50-7
M. Wt: 207.27 g/mol
InChI Key: CTOQBSUYGFNMJX-UHFFFAOYSA-N
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Description

1-Phenyl-3,4-dihydroisoquinoline (PDIQ) is a heterocyclic compound containing both an aromatic and an aliphatic ring. It is a white crystalline solid with a melting point of approximately 150 °C. PDIQ has been studied extensively due to its potential pharmacological properties and its potential applications in medicinal chemistry. It is a structural analog of the neurotransmitter dopamine, and has been investigated for its ability to interact with dopamine receptors in the central nervous system.

Scientific Research Applications

Asymmetric Hydrogenation in Drug Synthesis

1-Phenyl-3,4-dihydroisoquinoline is employed in asymmetric hydrogenation processes. For instance, its reduction to 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline is a novel approach in preparing the urinary antispasmodic drug solifenacin (Ruzic et al., 2012). This process involves careful selection of catalysts, solvents, and additives to achieve high yield and purity.

Tubulin Polymerization Inhibition for Antitumor Activity

1-Phenyl-3,4-dihydroisoquinoline derivatives show potential as tubulin polymerization inhibitors, a significant property in antitumor agents. Compounds with this scaffold were found to confer optimal bioactivity, indicating their potential in cancer treatment (Zheng et al., 2012).

Phosphodiesterase 4 Inhibition

Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential phosphodiesterase 4 (PDE4) inhibitors. These derivatives are based on structure-based drug design and show potential in overcoming the adverse effects and improving the efficacy of existing PDE4 inhibitors (Liao et al., 2019).

Antidepressant and Anticonvulsant Applications

A series of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown potent antidepressant and anticonvulsant activities. These compounds may provide a new approach to treating depression and epilepsy, also showing anti-inflammatory and analgesic activities (Fu et al., 2018).

Inhibitors of Monoamine Oxidase and Cholinesterase

(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase and cholinesterase. These compounds show potential in the treatment of depression and neurodegenerative disorders (Jin et al., 2023).

properties

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOQBSUYGFNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346144
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3,4-dihydroisoquinoline

CAS RN

52250-50-7
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-3,4-DIHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

75.5 g (532 mmol, 1.2 eq.) of P2O5 are added with stirring to a solution of 100.0 g (446 mmol) of N-(2-phenylethyl)benzamide in 375 ml of xylene. 124.1 ml (1.34 mol, 3.0 eq.) of PPCl3 are subsequently added, and the reaction mixture is refluxed with TLC monitoring. When the conversion is complete, the reaction solution is poured while hot onto ice and carefully adjusted to pH=12 using 20% NaOH. The phosphate which precipitates in the process is dissolved by addition of water. The product is subsequently extracted with toluene, converted into the hydrochloride using 1 N HCl and extracted with sufficient water. The aqueous phase is rendered basic again using 20% NaOH with ice-cooling, the reaction product is extracted with toluene, dried over MgSO4 and evaporated to dryness under reduced pressure, giving 89.7 g (432.9 mmol) of a viscous yellow oil, corresponding to 97% of theory.
Name
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PPCl3
Quantity
124.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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